2-Bromo-4,6-dichlorobenzonitrile
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Description
2-Bromo-4,6-dichlorobenzonitrile is a chemical compound with the CAS Number: 99835-26-4 . It has a molecular weight of 250.91 and is typically in powder form . The IUPAC name for this compound is 2-bromo-4,6-dichlorobenzonitrile .
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-4,6-dichlorobenzonitrile has been studied. For instance, the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation has been reported . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . Another study reported the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .Molecular Structure Analysis
The InChI code for 2-Bromo-4,6-dichlorobenzonitrile is 1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-4,6-dichlorobenzonitrile is a powder with a molecular weight of 250.91 . and is typically stored at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4,6-dichlorobenzonitrile is an important organic intermediate used in the production of many fine chemicals . It is primarily used in the synthesis of dichlorobenzonitriles, which are key components in a variety of applications, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .
Mode of Action
The compound is prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process involves a reaction at a much lower temperature compared to the ammoxidation of 2,4-dichlorotoluene, proving that multi-chlorobenzyl chlorides can be successfully ammoxidized to corresponding benzonitriles .
Biochemical Pathways
It is known that the compound is involved in the synthesis of dichlorobenzonitriles, which are used in various chemical processes .
Pharmacokinetics
Its molecular weight is 25091 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of 2-Bromo-4,6-dichlorobenzonitrile is the production of dichlorobenzonitriles . These compounds are important intermediates in the production of a variety of fine chemicals, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .
Action Environment
The action of 2-Bromo-4,6-dichlorobenzonitrile is influenced by various environmental factors. For instance, the reaction temperature plays a crucial role in the ammoxidation process . A lower reaction temperature is preferred for the ammoxidation of 2,4-dichlorobenzyl chloride compared to 2,4-dichlorotoluene . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the environmental conditions under which the reactions take place.
properties
IUPAC Name |
2-bromo-4,6-dichlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBWCZPVMFKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichlorobenzonitrile |
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